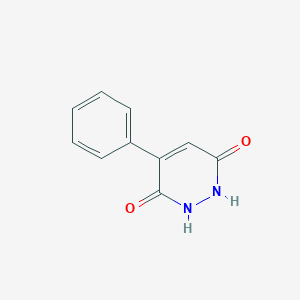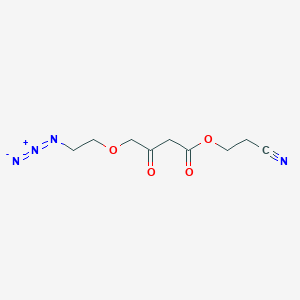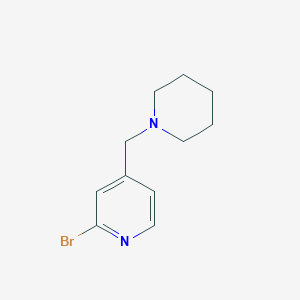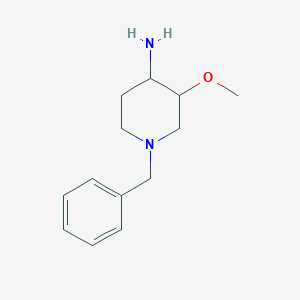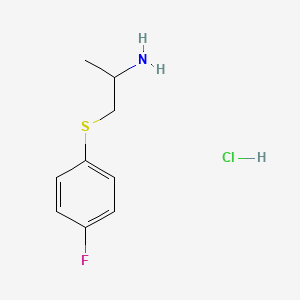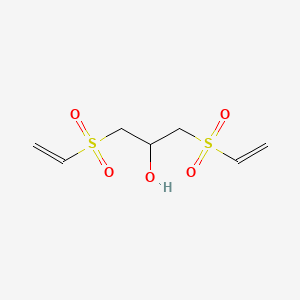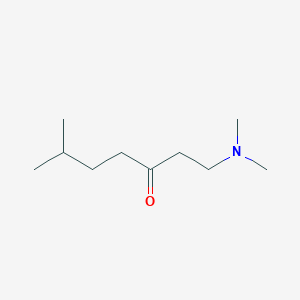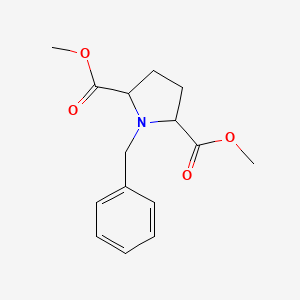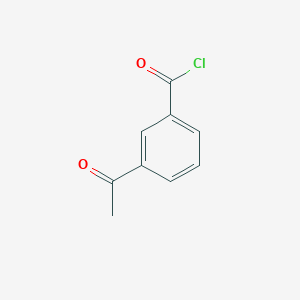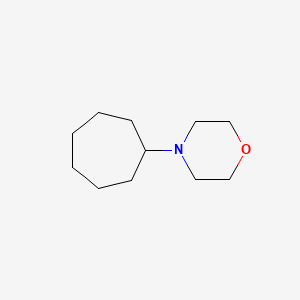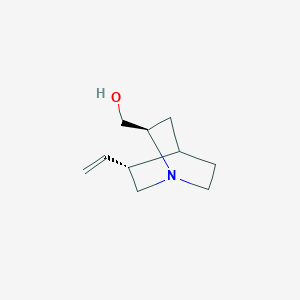
Quincoridine
Overview
Description
Synthesis Analysis
Quincoridine is synthesized from the Cinchona alkaloids, specifically quinine and quinidine . The synthesis involves the cleavage of the C4’-C9 bond in the corresponding Cinchona alkaloids . The enantiomerically pure quiniclidine derivatives, such as quincoridine, are considered as “truncated” alkaloids and have been found to be convenient intermediates for drug syntheses .Molecular Structure Analysis
The molecular structure of Quincoridine is based on the quinuclidine structural unit, which contains 4 chiral centers and a nitrogen atom . This structure makes the Cinchona alkaloids suitable ligands for a variety of metal-catalyzed processes .Physical And Chemical Properties Analysis
Quincoridine is a clear oil at room temperature with a boiling point of 267 °C . It should be stored at – 10 °C .Scientific Research Applications
-
Chemistry and Biology of Cinchona Alkaloids
- Summary of the application : Quincoridine is a derivative of Cinchona alkaloids, which are a unique class of quinoline alkaloids. These alkaloids, including quinine, quinidine, cinchonidine, and cinchonine, have had a significant impact on human civilization . The applications of Cinchona alkaloids are broad, involving chiral stationary phases for enantioselective chromatography, novel biological activities, and several useful transformations converting them into other modular and chiral building blocks .
-
Assembly of the Triazole Heterocycle at the 6′ Position
- Summary of the application : Quincoridine has been used in the synthesis of triazole-containing derivatives . This involves the use of amines converted into the corresponding azides .
- Methods of application or experimental procedures : The specific method involves the use of [3 + 2] Huisgen cycloaddition . Didehydrated derivatives of quincorine and quincoridine were used as addition partners, resulting in compounds that carry the quinuclidine ring of the cinchona alkaloids at both ends .
- Results or outcomes : Some of these compounds were examined radiographically to investigate the position of the quinuclidine ring to the triazole .
-
Treatment of Heart Rhythm Disorders
-
Treatment of Malaria
-
Chiral Building Blocks for Pharmaceuticals and Agrochemicals
-
Treatment of Brugada Syndrome, Short QT Syndrome, and Idiopathic Ventricular Fibrillation
Safety And Hazards
properties
IUPAC Name |
[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9?,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFZBOMPQVRGKU-DJBFQZMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1C[C@@H]2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol | |
CAS RN |
207129-36-0 | |
| Record name | 1-Azabicyclo[2.2.2]octane-2-methanol, 5-ethenyl-, (1S,2R,4S,5R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



